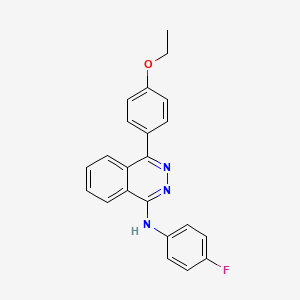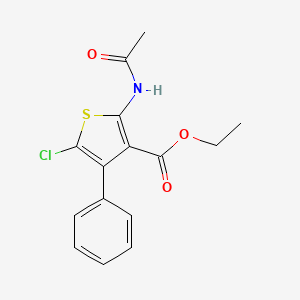![molecular formula C21H21N3O2S B11605336 2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11605336.png)
2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-氰基-7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-2-基)硫代]-N-(3-甲基苯基)乙酰胺是一种复杂的有机化合物,具有独特的结构,包括喹啉核心、氰基和硫代键
准备方法
合成路线和反应条件
2-[(3-氰基-7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-2-基)硫代]-N-(3-甲基苯基)乙酰胺的合成通常涉及多步有机反应。一种常见的方法是从制备喹啉核心开始,然后引入氰基和硫代键。最后一步是在受控条件下用3-甲基苯基乙酸酰化胺基。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但经过优化以适应大规模生产。这包括使用自动化反应器、连续流动系统和先进的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,尤其是在硫代基团处,导致形成亚砜或砜。
还原: 还原反应可以针对氰基,将其转化为胺。
取代: 该化合物可以参与亲核取代反应,特别是在喹啉核心处。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用还原剂,例如氢化铝锂或催化氢化。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要产物
氧化: 亚砜或砜。
还原: 胺。
取代: 各种取代的喹啉衍生物。
科学研究应用
2-[(3-氰基-7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-2-基)硫代]-N-(3-甲基苯基)乙酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗效果,特别是在靶向特定酶或受体方面。
工业: 用于开发具有特定性能的先进材料。
作用机制
该化合物的作用机制涉及它与特定分子靶标的相互作用。例如,氰基可以与酶活性位点形成氢键,而喹啉核心可以与 DNA 嵌入,影响其功能。硫代键也可能在调节化合物的反应性和结合亲和力中发挥作用。
相似化合物的比较
类似化合物
独特性
使2-[(3-氰基-7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-2-基)硫代]-N-(3-甲基苯基)乙酰胺与众不同的是其官能团的特定组合,这赋予了其独特的反应性和潜在的生物活性
属性
分子式 |
C21H21N3O2S |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O2S/c1-13-5-4-6-15(7-13)23-19(26)12-27-20-14(11-22)8-16-17(24-20)9-21(2,3)10-18(16)25/h4-8H,9-10,12H2,1-3H3,(H,23,26) |
InChI 键 |
DXDHQDDZSHQFJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=C2C#N)C(=O)CC(C3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-3-benzyl-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11605254.png)

![N-[4-({[(4E)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)benzenesulfonyl]guanidine](/img/structure/B11605287.png)
![10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11605291.png)
![(4E)-4-[4-(pentyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11605294.png)
![2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B11605297.png)
![ethyl 1-benzyl-5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B11605299.png)

![ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11605310.png)

![2,3,9-trimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11605323.png)
![N-(4-fluorophenyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-amine](/img/structure/B11605329.png)
![6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605330.png)
![(5Z)-2-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605333.png)
